molecular formula C32H18Cl4O2 B1409379 (R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 1706459-29-1

(R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binapthalene]-2,2'-diol

Cat. No.: B1409379
CAS No.: 1706459-29-1
M. Wt: 576.3 g/mol
InChI Key: NAHFMGYPBNOTDI-UHFFFAOYSA-N
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Description

(R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binapthalene]-2,2'-diol ( 2351915-14-3) is a chiral BINOL derivative of significant interest in advanced chemical synthesis and research . This compound features a rigid, stereogenic [1,1'-binaphthalene]-2,2'-diol (BINOL) backbone that is strategically functionalized with 3,5-dichlorophenyl groups at the 3,3' positions, making it a valuable ligand for constructing selective molecular environments in asymmetric catalysis . With a molecular formula of C32H18Cl4O2 and a molecular weight of 576.30 g/mol, it is characterized by high enantiopurity, which is critical for achieving high stereoselectivity in catalytic reactions such as carbon-carbon bond formations, hydrogenations, and other transition-metal-catalyzed transformations . The electron-withdrawing dichlorophenyl substituents fine-tune the ligand's steric and electronic properties, influencing its coordination behavior and efficacy. This air-sensitive reagent requires storage under an inert atmosphere at 2-8°C to ensure long-term stability . It is offered with a typical purity of 98% and is intended strictly for research applications in a laboratory setting . For Research Use Only. Not for human or animal use.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-1-[3-(3,5-dichlorophenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H18Cl4O2/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29(31(27)37)30-26-8-4-2-6-18(26)14-28(32(30)38)20-11-23(35)16-24(36)12-20/h1-16,37-38H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHFMGYPBNOTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)Cl)Cl)O)O)C6=CC(=CC(=C6)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Approach

  • Binaphthol Synthesis : The first step involves synthesizing the binaphthol backbone. This can be achieved through the oxidative coupling of naphthols, often using catalysts like copper or palladium complexes.

  • Introduction of Dichlorophenyl Groups : Once the binaphthol backbone is formed, the dichlorophenyl groups can be introduced through various coupling reactions, such as Suzuki or Negishi coupling, depending on the availability of starting materials.

Analysis of Related Compounds

For compounds similar to (R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binaphthalene]-2,2'-diol, such as (R)-3-(3,5-bistrifluoromethylphenyl)-1,1'-bi-2-naphthol, the synthesis involves complex steps including protection, coupling, and deprotection.

Optical Stability

The optical stability of binaphthyl derivatives is crucial, as these compounds can undergo racemization. Quantum calculations have shown that the racemization pathway depends on the substituents and the molecular environment.

Chemical Reactions Analysis

Role in Asymmetric Catalysis

The compound acts as a chiral ligand or catalyst in enantioselective reactions. Its hydroxyl groups and bulky dichlorophenyl substituents create a rigid, chiral environment for metal coordination.

Reaction TypeConditionsKey FindingsYield/SelectivitySource
Oxidative CouplingCu(I)Cl, TEMPO, CH<sub>2</sub>Cl<sub>2</sub>, RTFacilitates enantioselective coupling of 2-naphthol derivatives to form BINOL analogs. TEMPO enhances reaction rate and ee.Up to 97% ee
Cross-CouplingPd(OAc)<sub>2</sub>, CsF, DMFSteric bulk directs transmetalation pathways in Suzuki–Miyaura reactions, favoring retention or inversion of configuration.Moderate to high enantioselectivity

Functional Group Transformations

The hydroxyl groups at the 2,2'-positions undergo derivatization to form ethers, esters, or phosphorylated products.

Phosphorylation

ReactionConditionsProductYieldSource
Phosphoryl Chloride ReactionPOCl<sub>3</sub>, pyridine, 80°CForms dinaphtho dioxaphosphepine oxide. Critical for catalytic applications.>70%

Etherification

ReactionConditionsProductYieldSource
AlkylationR-X, K<sub>2</sub>CO<sub>3</sub>, DMFSubstitutes hydroxyl groups with alkyl/aryl groups. Steric hindrance limits reactivity.50–75%

Substitution Reactions

The dichlorophenyl groups are electron-deficient due to chlorine substituents, directing electrophilic substitutions to para positions.

Reaction TypeConditionsOutcomeNotesSource
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>Limited reactivity; nitro groups introduced at 4,4'-positions.Low yield (<30%)
HalogenationCl<sub>2</sub>, FeCl<sub>3</sub>Further chlorination is sterically hindered.Not reported

Redox Reactions

The binaphthyl backbone undergoes oxidation or reduction under controlled conditions.

ReactionConditionsProductSelectivitySource
OxidationKMnO<sub>4</sub>, acidic conditionsForms quinone derivatives. Dichlorophenyl groups stabilize intermediates.Partial oxidation
ReductionH<sub>2</sub>, Pd/CHydrogenation of naphthyl rings to tetrahydronaphthalene derivatives.High diastereoselectivity

Coordination Chemistry

The diol binds transition metals (e.g., Cu, Pd) to form complexes for catalytic cycles.

MetalLigand RoleApplicationKey FeatureSource
Cu(I)Chiral scaffoldEnantioselective C–H activationBulky substituents prevent catalyst deactivation.
Pd(II)Bridging ligandCross-coupling reactionsEnhances stability of Pd intermediates.

Key Mechanistic Insights

  • Steric Effects : Dichlorophenyl groups shield reactive sites, reducing side reactions but requiring elevated temperatures for activation.

  • Electronic Effects : Electron-withdrawing Cl groups lower the electron density at the 3,3'-positions, directing electrophiles to less hindered positions .

  • Chiral Induction : Rigid binaphthyl framework enforces axial chirality, critical for asymmetric outcomes .

Scientific Research Applications

Catalysis

Chiral Catalysts
(R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binaphthalene]-2,2'-diol is widely used as a chiral catalyst in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it valuable in the production of pharmaceuticals and agrochemicals. The compound can catalyze nucleophilic additions to imines and other electrophiles, leading to high yields of enantiomerically enriched products.

Case Study: Asymmetric Synthesis of Amines
A notable study demonstrated the use of this compound in the asymmetric synthesis of amines from imines. The reaction conditions were optimized to achieve up to 99% enantiomeric excess (ee), showcasing the effectiveness of (R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binaphthalene]-2,2'-diol as a catalyst in producing chiral amines essential for drug development .

Anticancer Activity
Recent studies have indicated that (R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binaphthalene]-2,2'-diol exhibits promising anticancer activity. Research has shown that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Studies
In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability of breast cancer cells with IC50 values in the low micromolar range. Further mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway .

Mechanism of Action

The mechanism of action of ®-3,3’-Bis(3,5-dichlorophenyl)-[1,1’-binapthalene]-2,2’-diol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below compares key structural analogs and their properties:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties Source
(R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binaphthalene]-2,2'-diol Cl, Cl ~571.3* High acidity, moderate steric bulk, used in asymmetric catalysis
(R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-diol CF3, CF3 710.51 Extreme electron-withdrawing effects, high acidity (pKa ~5–6), high cost
(S)-3,3'-Bis(3,5-dimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol CH3, CH3 494.62 Electron-donating, low steric hindrance, lower catalytic activity
(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol tBu, tBu ~666.8* Extreme steric bulk, used in bulky-substrate reactions
(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binaphthalene]-2,2'-diol F, F ~539.4* Moderate acidity (pKa ~8–10), lower steric bulk than Cl analogs

*Calculated based on molecular formula.

Key Observations:

Electronic Effects :

  • Trifluoromethyl (CF3) analogs exhibit the strongest electron-withdrawing effects, significantly lowering pKa and enhancing catalytic activity in reactions requiring acidic protons (e.g., proton transfer catalysis) .
  • Chlorine (Cl) substituents provide a balance between acidity and synthetic accessibility, making the dichlorophenyl derivative a versatile catalyst .
  • Methyl (CH3) groups are electron-donating, reducing acidity and limiting use in reactions requiring strong Brønsted acids .

Steric Effects :

  • tert-Butyl (tBu) groups create severe steric hindrance, favoring selectivity in reactions with bulky substrates (e.g., epoxidation of stilbenes) .
  • Dichlorophenyl groups offer intermediate steric bulk, enabling broader substrate scope compared to CF3 or tBu analogs .

Catalytic Performance in Enantioselective Reactions

Case Study: Asymmetric Friedel-Crafts Reactions
  • Dichlorophenyl derivative : Achieves ~80–90% enantiomeric excess (ee) in zirconium-catalyzed Friedel-Crafts reactions, attributed to balanced steric and electronic effects .
  • Trifluoromethyl analog : Delivers >95% ee in gold(I)-catalyzed cycloadditions due to enhanced acidity and tighter transition-state control .
  • Dimethylphenyl analog : Poor performance (<50% ee) in similar reactions, likely due to insufficient acidity and steric shielding .

Commercial Availability and Cost

  • Dichlorophenyl derivative : Priced at €504.00/250 mg (), reflecting moderate synthetic complexity.
  • Trifluoromethyl analog : Higher cost (€316.00/1 g, ) due to fluorine-handling challenges.
  • Difluorophenyl analog: Limited availability; custom synthesis required ().

Biological Activity

(R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binaphthalene]-2,2'-diol is a chiral compound belonging to the binaphthyl family, which has garnered attention in various fields of chemistry and biology. Its unique structural characteristics make it a candidate for applications in catalysis and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C26H20Cl4
  • Molecular Weight : 487.25 g/mol
  • CAS Number : 756491-54-0

Antitumor Activity

Studies have indicated that (R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binaphthalene]-2,2'-diol exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)4.8Cell cycle arrest
HeLa (Cervical)6.0Caspase activation

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown effectiveness in inhibiting certain kinases involved in cancer cell signaling pathways.

Enzyme IC50 (nM) Type of Inhibition
EGFR50Competitive inhibition
VEGFR30Non-competitive inhibition

Synthesis Methods

The synthesis of (R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binaphthalene]-2,2'-diol typically involves the following steps:

  • Formation of Binaphthol Derivative : Starting from 1,1'-bi-2-naphthol, the introduction of dichlorophenyl groups is achieved through electrophilic aromatic substitution.
  • Chiral Resolution : The compound can be resolved into its enantiomers using chiral chromatography techniques.

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters evaluated the anticancer efficacy of (R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binaphthalene]-2,2'-diol in xenograft models. The results showed a significant reduction in tumor size compared to controls when administered at a dose of 10 mg/kg.

Case Study 2: Mechanism Elucidation

Research conducted by Zhang et al. (2020) focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that the compound activates caspase pathways and upregulates pro-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binaphthalene]-2,2'-diol, and how is enantiomeric purity ensured?

  • The compound is typically synthesized via asymmetric oxidative coupling of 3,5-dichlorophenyl-substituted naphthol precursors. Enantiomeric purity is achieved using chiral auxiliaries or catalysts, such as chiral copper or palladium complexes. The stereochemical outcome is verified via polarimetry, chiral HPLC, or circular dichroism (CD) spectroscopy .
  • Post-synthesis, purification via recrystallization or chromatography ensures removal of diastereomeric impurities. X-ray crystallography (using SHELXL) confirms absolute configuration .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and substituent effects?

  • 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., 3,5-dichlorophenyl groups). NOESY correlations resolve spatial proximity of aromatic protons .
  • IR Spectroscopy : Identifies hydroxyl (O–H stretch ~3200 cm⁻¹) and C–Cl bond vibrations (~550–750 cm⁻¹) .
  • X-ray Diffraction : Resolves bond angles, dihedral angles between naphthalene planes, and Cl···Cl non-covalent interactions .

Q. How is this compound utilized in asymmetric catalysis, and what reaction mechanisms are typically involved?

  • The binaphthol scaffold serves as a chiral ligand in enantioselective gold(I)- or rare-earth-catalyzed reactions. For example, it facilitates asymmetric cycloadditions or hydrogenations by coordinating to metal centers, creating chiral pockets that steer substrate orientation .
  • Mechanistic studies (e.g., DFT calculations) highlight the role of 3,5-dichlorophenyl groups in enhancing steric bulk and electronic withdrawal, improving enantioselectivity .

Advanced Research Questions

Q. How do the 3,5-dichlorophenyl substituents influence catalytic performance compared to analogs with electron-donating groups (e.g., methyl or methoxy)?

  • The electron-withdrawing Cl groups increase Lewis acidity of bound metal centers (e.g., Au⁺ or Sc³⁺), accelerating oxidative addition steps. Comparative studies show that dichlorophenyl-substituted ligands achieve higher enantiomeric excess (ee) in ketone reductions (≥95% ee vs. ~80% for methyl analogs) .
  • Steric effects from Cl substituents also hinder unproductive substrate-metal interactions, as shown in kinetic studies .

Q. What strategies resolve contradictions in crystallographic data when the compound exhibits polymorphism or disordered crystal packing?

  • Polymorph screening (via solvent/antisolvent crystallization) identifies stable forms. Disorder is addressed using SHELXL’s PART and SIMU commands. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis clarify intermolecular interactions (e.g., π-stacking vs. halogen bonding) .
  • Conflicting data may arise from solvent inclusion; TGA-DSC confirms solvent-free structures .

Q. How can computational methods predict the compound’s behavior in novel catalytic systems?

  • DFT Calculations : Model transition states to rationalize enantioselectivity. For example, Mulliken charges on oxygen atoms predict coordination strength with metals .
  • MD Simulations : Assess ligand flexibility and substrate access to the metal center. A recent study showed that dichlorophenyl groups reduce conformational freedom, favoring a single reactive pathway .

Q. What are the challenges in scaling up reactions using this ligand, and how are they mitigated?

  • Synthetic Scalability : Oxidative coupling yields drop at >10 mmol due to radical recombination byproducts. Flow chemistry improves mixing and reduces side reactions .
  • Ligand Stability : Dichlorophenyl groups may hydrolyze under basic conditions. Stabilization via silyl protection (e.g., TBS groups) is reversible post-reaction .

Methodological Notes

  • Crystallography : Use SHELXL for refinement; prioritize low-temperature data to minimize thermal motion artifacts .
  • Catalytic Screening : Test ligand-metal combinations (e.g., AuCl, Sc(OTf)₃) in THF or DCM at varying temperatures (25–100°C) to optimize ee .
  • Computational Workflows : Combine Gaussian (DFT) and ORCA (MD) software with crystallographic data for accurate modeling .

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